molecular formula C19H26N2O3 B13886627 Tert-butyl 5-benzyloxy-3-cyano-azepane-1-carboxylate

Tert-butyl 5-benzyloxy-3-cyano-azepane-1-carboxylate

Cat. No.: B13886627
M. Wt: 330.4 g/mol
InChI Key: YPTFHAZTCXTBMS-UHFFFAOYSA-N
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Description

Tert-butyl 5-benzyloxy-3-cyano-azepane-1-carboxylate is a chemical compound with the molecular formula C16H22N2O3 It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-benzyloxy-3-cyano-azepane-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the azepane ring, followed by the introduction of the benzyloxy and cyano groups. The tert-butyl ester group is then introduced to protect the carboxylate functionality. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high yields and consistent quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-benzyloxy-3-cyano-azepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The benzyloxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Tert-butyl 5-benzyloxy-3-cyano-azepane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 5-benzyloxy-3-cyano-azepane-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The benzyloxy group may enhance the compound’s ability to interact with hydrophobic regions of proteins or membranes. The overall effect depends on the specific context in which the compound is used, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-cyano-3-hydroxy-azepane-1-carboxylate
  • Tert-butyl 5-benzyloxy-3-amino-azepane-1-carboxylate
  • Tert-butyl 5-benzyloxy-3-methyl-azepane-1-carboxylate

Uniqueness

Tert-butyl 5-benzyloxy-3-cyano-azepane-1-carboxylate is unique due to the presence of both the benzyloxy and cyano groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate for the synthesis of various bioactive compounds and materials.

Properties

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

tert-butyl 3-cyano-5-phenylmethoxyazepane-1-carboxylate

InChI

InChI=1S/C19H26N2O3/c1-19(2,3)24-18(22)21-10-9-17(11-16(12-20)13-21)23-14-15-7-5-4-6-8-15/h4-8,16-17H,9-11,13-14H2,1-3H3

InChI Key

YPTFHAZTCXTBMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC(C1)C#N)OCC2=CC=CC=C2

Origin of Product

United States

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